molecular formula C9H11FN2O4 B055719 2'F-dd-araU CAS No. 124424-25-5

2'F-dd-araU

Cat. No.: B055719
CAS No.: 124424-25-5
M. Wt: 230.19 g/mol
InChI Key: YTLACGJEZOUGQP-VMHSAVOQSA-N
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Description

Chemical Name: 1-(2-Fluoro-2,3-dideoxy-β-D-threo-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione Synonyms: 2'F-dd-araU CAS No.: 124424-25-5 Molecular Formula: C₉H₁₁FN₂O₄ Molecular Weight: 230.196 g/mol

This compound is a fluorinated nucleoside analog characterized by a 2'-fluoro substitution on the arabinofuranosyl sugar moiety and the absence of hydroxyl groups at the 2' and 3' positions (dideoxy modification) . The compound’s synthesis involves fluorination and deoxygenation steps to achieve the desired stereochemistry and functional group arrangement, as highlighted in LookChem’s synthetic route analysis .

Properties

CAS No.

124424-25-5

Molecular Formula

C9H11FN2O4

Molecular Weight

230.19 g/mol

IUPAC Name

1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O4/c10-6-3-5(4-13)16-8(6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6-,8+/m0/s1

InChI Key

YTLACGJEZOUGQP-VMHSAVOQSA-N

SMILES

C1C(OC(C1F)N2C=CC(=O)NC2=O)CO

Isomeric SMILES

C1[C@H](O[C@H]([C@H]1F)N2C=CC(=O)NC2=O)CO

Canonical SMILES

C1C(OC(C1F)N2C=CC(=O)NC2=O)CO

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex nucleoside analogs.

    Biology: The compound is used in studies involving nucleic acid interactions and enzyme inhibition.

    Medicine: It has shown promise as an antiviral and anticancer agent due to its ability to interfere with viral replication and cancer cell proliferation.

    Industry: The compound is used in the development of pharmaceuticals and diagnostic tools

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it disrupts normal cellular processes. The fluorine atom enhances its binding affinity to enzymes involved in nucleic acid synthesis, leading to the inhibition of viral replication and cancer cell growth. The compound targets specific molecular pathways, including DNA and RNA polymerases, which are crucial for the replication of genetic material .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2'F-dd-araU belongs to the family of dideoxynucleosides, which are known for their role in terminating DNA/RNA chain elongation. Below is a comparative analysis with structurally related compounds:

Compound Chemical Features Key Differences from this compound
ddC (Zalcitabine) 2',3'-dideoxycytidine; lacks 2' and 3' hydroxyl groups Contains cytosine base (vs. uracil in this compound); no fluorine substitution at 2' position
FLT (Alovudine) 3'-fluoro-3'-deoxythymidine; fluorine at 3' position Fluorine at 3' (vs. 2' in this compound); retains 2' hydroxyl group
ddI (Didanosine) 2',3'-dideoxyinosine; inosine base Purine base (vs. pyrimidine in this compound); lacks fluorine substitution
FIAU (Fialuridine) 2'-fluoro-5-iodo-arabinofuranosyluracil; iodine and fluorine substitutions Contains iodine at 5-position of uracil; retains 2' hydroxyl group in arabinose configuration

Pharmacokinetic and Mechanistic Insights

  • Antiviral Specificity: Unlike ddC or ddI, which primarily target HIV reverse transcriptase, this compound’s fluorine substitution may enhance binding affinity to viral polymerases with arabinose-specific active sites .
  • Metabolic Stability: The 2'-fluoro group in this compound likely reduces susceptibility to enzymatic deamination compared to non-fluorinated analogs like ddI .
  • Toxicity Profile: Fluorinated nucleosides (e.g., FLT) often exhibit improved selectivity but may introduce unique toxicity risks (e.g., mitochondrial dysfunction) compared to non-fluorinated dideoxynucleosides .

Research Findings and Limitations

  • Efficacy Data: No direct antiviral data for this compound are available in the provided evidence. However, structural analogs like FIAU have shown potent activity against hepatitis B virus (HBV) but were discontinued due to severe toxicity .

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